Cas no 2229257-27-4 (2-(2,6-dichloro-5-fluoropyridin-3-yl)-2-hydroxyacetic acid)

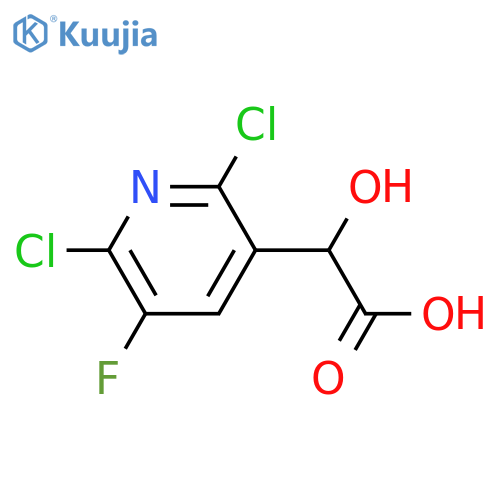

2229257-27-4 structure

商品名:2-(2,6-dichloro-5-fluoropyridin-3-yl)-2-hydroxyacetic acid

2-(2,6-dichloro-5-fluoropyridin-3-yl)-2-hydroxyacetic acid 化学的及び物理的性質

名前と識別子

-

- 2-(2,6-dichloro-5-fluoropyridin-3-yl)-2-hydroxyacetic acid

- EN300-2002826

- 2229257-27-4

-

- インチ: 1S/C7H4Cl2FNO3/c8-5-2(4(12)7(13)14)1-3(10)6(9)11-5/h1,4,12H,(H,13,14)

- InChIKey: VUOQFABRKQJYLG-UHFFFAOYSA-N

- ほほえんだ: ClC1C(=CC(=C(N=1)Cl)F)C(C(=O)O)O

計算された属性

- せいみつぶんしりょう: 238.9552265g/mol

- どういたいしつりょう: 238.9552265g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 231

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 70.4Ų

- 疎水性パラメータ計算基準値(XlogP): 1.8

2-(2,6-dichloro-5-fluoropyridin-3-yl)-2-hydroxyacetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-2002826-0.05g |

2-(2,6-dichloro-5-fluoropyridin-3-yl)-2-hydroxyacetic acid |

2229257-27-4 | 0.05g |

$983.0 | 2023-09-16 | ||

| Enamine | EN300-2002826-2.5g |

2-(2,6-dichloro-5-fluoropyridin-3-yl)-2-hydroxyacetic acid |

2229257-27-4 | 2.5g |

$2295.0 | 2023-09-16 | ||

| Enamine | EN300-2002826-1.0g |

2-(2,6-dichloro-5-fluoropyridin-3-yl)-2-hydroxyacetic acid |

2229257-27-4 | 1g |

$1172.0 | 2023-05-23 | ||

| Enamine | EN300-2002826-5.0g |

2-(2,6-dichloro-5-fluoropyridin-3-yl)-2-hydroxyacetic acid |

2229257-27-4 | 5g |

$3396.0 | 2023-05-23 | ||

| Enamine | EN300-2002826-0.5g |

2-(2,6-dichloro-5-fluoropyridin-3-yl)-2-hydroxyacetic acid |

2229257-27-4 | 0.5g |

$1124.0 | 2023-09-16 | ||

| Enamine | EN300-2002826-10.0g |

2-(2,6-dichloro-5-fluoropyridin-3-yl)-2-hydroxyacetic acid |

2229257-27-4 | 10g |

$5037.0 | 2023-05-23 | ||

| Enamine | EN300-2002826-5g |

2-(2,6-dichloro-5-fluoropyridin-3-yl)-2-hydroxyacetic acid |

2229257-27-4 | 5g |

$3396.0 | 2023-09-16 | ||

| Enamine | EN300-2002826-0.25g |

2-(2,6-dichloro-5-fluoropyridin-3-yl)-2-hydroxyacetic acid |

2229257-27-4 | 0.25g |

$1078.0 | 2023-09-16 | ||

| Enamine | EN300-2002826-10g |

2-(2,6-dichloro-5-fluoropyridin-3-yl)-2-hydroxyacetic acid |

2229257-27-4 | 10g |

$5037.0 | 2023-09-16 | ||

| Enamine | EN300-2002826-0.1g |

2-(2,6-dichloro-5-fluoropyridin-3-yl)-2-hydroxyacetic acid |

2229257-27-4 | 0.1g |

$1031.0 | 2023-09-16 |

2-(2,6-dichloro-5-fluoropyridin-3-yl)-2-hydroxyacetic acid 関連文献

-

Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

-

Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494

-

Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878

2229257-27-4 (2-(2,6-dichloro-5-fluoropyridin-3-yl)-2-hydroxyacetic acid) 関連製品

- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)

- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)

- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)

- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)

- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)

- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

推奨される供給者

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬